Efletirizine

5-Lipoxygenase Dual Pharmacology Mechanism of Action

Efletirizine (UCB-28754) is the only small molecule combining potent H1 receptor antagonism with direct 5-lipoxygenase (5-LO) inhibition in a single pharmacophore. Unlike mono-mechanism antihistamines (cetirizine, fexofenadine), it simultaneously blocks histamine-mediated early-phase and leukotriene-driven late-phase allergic inflammation. Developed for topical administration to maximize local tissue concentrations while minimizing systemic exposure, this compound is ideal for investigating allergic rhinitis, conjunctivitis, and urticaria models. Discontinued after Phase III trials, it remains a high-value reference tool for dissecting synergistic histamine/leukotriene pathways and for developing ophthalmic, nasal spray, or dermatological formulations.

Molecular Formula C21H24F2N2O3
Molecular Weight 390.4 g/mol
CAS No. 150756-35-7
Cat. No. B1671128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfletirizine
CAS150756-35-7
Synonyms2-(4-(bis(4-fluorophenyl)-methyl-1-piperazinyl)ethoxy)acetic acid
efletirizine
Molecular FormulaC21H24F2N2O3
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C21H24F2N2O3/c22-18-5-1-16(2-6-18)21(17-3-7-19(23)8-4-17)25-11-9-24(10-12-25)13-14-28-15-20(26)27/h1-8,21H,9-15H2,(H,26,27)
InChIKeyBAWMMJAUVBLLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Efletirizine (CAS 150756-35-7): Procurement Guide for Dual-Action H1 Antagonist and 5-LO Inhibitor


Efletirizine (UCB-28754) is a small molecule antihistamine belonging to the second-generation H1-receptor antagonist class [1]. It is distinguished by a dual mechanism of action: potent and selective antagonism of the histamine H1 receptor, coupled with direct inhibitory effects on the enzyme 5-lipoxygenase (5-LO) [1]. This unique profile was designed to block both immediate histamine-mediated allergic responses and the subsequent leukotriene-driven inflammatory cascade, a dual-target approach not found in standard antihistamines like cetirizine or fexofenadine [2]. The compound is restricted to topical use and reached Phase III clinical development for allergic rhinitis and chronic urticaria, though its development was discontinued in 2005 [3].

Why Efletirizine Cannot Be Substituted by Standard H1 Antihistamines


Substituting efletirizine with a generic H1 antagonist like cetirizine or fexofenadine fails to account for its differentiated, dual-target pharmacological profile. While all second-generation antihistamines share a common H1 antagonism mechanism, efletirizine was specifically developed to incorporate a 5-lipoxygenase (5-LO) inhibitory pharmacophore, enabling it to concurrently suppress the leukotriene-mediated late-phase allergic response [1]. This dual action is a structural and functional distinction from mono-mechanism alternatives. Furthermore, efletirizine was intended for topical administration, a route of delivery for which most oral antihistamines are not formulated or optimized, representing a critical procurement differentiation for researchers investigating localized allergic inflammation models [2]. The compound's development as a topical agent was a deliberate design choice to fit both H1 and 5-LO pharmacophores for local application [3].

Quantitative Differentiation of Efletirizine: A Comparative Evidence Guide for Scientific Procurement


Dual 5-Lipoxygenase (5-LO) Inhibition: A Mechanism Not Shared by Cetirizine or Fexofenadine

Efletirizine possesses a dual mechanism of action, combining H1 receptor antagonism with direct inhibition of 5-lipoxygenase (5-LO), an enzyme responsible for leukotriene synthesis [1]. In contrast, standard second-generation antihistamines like cetirizine and fexofenadine are pure H1 antagonists with no reported 5-LO inhibitory activity [1]. This differentiation is rooted in the compound's design, which links the H1-binding scaffold to a 5-LO inhibiting moiety, a feature absent in its comparators [1].

5-Lipoxygenase Dual Pharmacology Mechanism of Action

Intended Topical Route of Administration Differentiates from Oral Antihistamines

Efletirizine is specifically restricted to topical use and was developed as a topical agent to fit the pharmacophores for H1 receptor antagonism and 5-LO inhibition [1][2]. This is a key differentiator from its class counterparts such as cetirizine, fexofenadine, and levocetirizine, which are designed and approved for systemic oral administration [3]. The compound has been studied in formulations like nasal sprays for the treatment of allergic rhinitis and rhinoconjunctivitis [4].

Topical Administration Drug Delivery Localized Therapy

Classification as a 'Third-Generation' Antihistamine with Purported CNS Safety Profile

Efletirizine is frequently classified alongside fexofenadine, levocetirizine, and desloratadine as a 'third-generation' antihistamine, a group defined by an absence of central nervous system (CNS) inhibition and cardiac toxicity seen in earlier generations [1]. This class-level inference is based on the compound's design as a non-sedating agent. In contrast, first-generation antihistamines like diphenhydramine are well-documented to cause significant sedation and performance impairment [2]. Direct comparative quantitative data on efletirizine's sedation or CNS penetration relative to other non-sedating antihistamines is not available.

CNS Safety Sedation Profile Third-Generation Antihistamine

Development Status: A Discontinued Phase III Candidate with Unique Dual Pharmacology

Efletirizine's development program progressed to Phase III clinical trials in Europe for allergic rhinitis and chronic idiopathic urticaria before being discontinued in 2005 due to limited clinical efficacy and safety data [1]. This advanced stage of development distinguishes it from many preclinical or early-stage dual-action compounds. In comparison, related dual H1/5-LO inhibitor hybrids based on cetirizine and loratadine scaffolds remain at a research stage and have not advanced to late-phase clinical testing [2].

Drug Development Clinical Phase Discontinued Candidate

Targeted Research Applications for Efletirizine Based on Its Differentiated Profile


Investigating the Role of Dual H1/5-LO Inhibition in Allergic Inflammation Models

Efletirizine's unique dual mechanism of action, combining H1 antagonism and 5-LO inhibition [1], makes it an ideal tool compound for dissecting the relative contributions of histamine and leukotrienes in complex allergic responses. Researchers can use it to compare outcomes against pure H1 antagonists (e.g., cetirizine) or pure 5-LO inhibitors to elucidate synergistic or additive effects in vitro and in vivo. This is particularly relevant in models where both early- and late-phase allergic reactions are present.

Development and Evaluation of Topical Formulations for Localized Allergic Disease

Given its intended and restricted topical use [1], efletirizine is directly applicable for research into novel ophthalmic solutions, nasal sprays, or dermatological creams for allergic conjunctivitis, rhinitis, and urticaria. Its development as a topical agent [2] provides a foundation for formulation studies aiming to achieve high local drug concentrations while limiting systemic absorption and associated side effects, a key advantage over reformulated oral antihistamines.

Comparative Pharmacological Studies of 'Third-Generation' Antihistamines

Efletirizine serves as a representative of the 'third-generation' antihistamine class, which is characterized by a lack of CNS and cardiac side effects [1]. It can be included in comparative panels alongside fexofenadine, levocetirizine, and desloratadine to benchmark receptor binding profiles, functional antagonism, and safety pharmacology endpoints, particularly in assays designed to detect off-target effects at histamine H1 receptors in the brain or hERG channels in the heart.

Reference Compound for Analytical Method Development and Bioanalysis

As a well-characterized small molecule that reached Phase III clinical trials [1], efletirizine is a suitable reference standard for developing and validating bioanalytical methods (e.g., HPLC, LC-MS/MS) for the quantification of antihistamines in biological matrices. Its distinct chemical structure and known molecular weight (390.42 g/mol) [2] facilitate method development and can serve as a benchmark for related piperazine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Efletirizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.